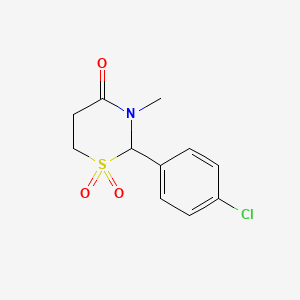

(-)-Chlorpheniramine maleate

Übersicht

Beschreibung

(-)-Chlorpheniramine maleate is a first-generation antihistamine used in the prevention of the symptoms of allergic conditions such as rhinitis and urticaria. Its sedative effects are relatively weak compared to other first-generation antihistamines. Chlorphenamine is one of the most commonly used antihistamines in small-animal veterinary practice. Although not generally approved as an antidepressant or anti-anxiety medication, chlorphenamine appears to have these properties as well.

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Analysis

- Application : Maleate-based compounds are used in pharmaceutical analysis . They are part of a group of heterocyclic compounds that are important in synthetic, pharmaceutical, and industrial applications .

- Method : Techniques such as high-performance liquid chromatography (HPLC) equipped with UV-visible or fluorescence, liquid chromatography-mass spectroscopy, UV-visible spectrophotometry, and electrochemical techniques have been used for the quantitation of these compounds in pharmaceutical samples .

- Results : HPLC is the most widely used analytical technique for the quantitative analysis of these drugs .

-

Drug Delivery

- Application : Maleate-based hydrogels have been used in controlled drug delivery applications .

- Method : Low-molecular-weight gelators that self-assemble via non-covalent interactions have been used to create these hydrogels . These hydrogels are enzymatically digestible and pH-sensitive .

- Results : The hydrogels have shown strong three-dimensional cross-linked networks that can capture water molecules . They have been used for the stimuli-responsive delivery of hydrophobic drugs .

-

Medical Applications

-

Enzyme/PH-Responsive Drug Release

- Application : Supramolecular phenoxy-alkyl maleate-based hydrogels have been used for enzyme/pH-responsive curcumin release .

- Method : Four simple phenoxy alkyl maleate amphiphiles with various hydrophobic chain lengths (C6–C12) were synthesized. The gelation ability of four amphiphiles was examined in a phosphate buffer solution .

- Results : The hydrogelators showed strong three-dimensional cross-linked networks that can capture water molecules. The obtained supramolecular hydrogels were thoroughly characterized using various techniques. More importantly, curcumin, a hydrophobic drug, was encapsulated into the gel core, and its subsequent release was achieved through gel-to-sol transition induced by lipozyme (biological stimuli) .

-

Biological Production

- Application : Biological production of l-malate has been widely applied in the food, pharmaceutical, agriculture, and bio-based material industries .

- Method : Two biotechnological routes are discussed that use biotransformation by fumarases and microbial fermentation .

- Results : L-malate is a C4-dicarboxylic acid and an essential intermediate of the cell metabolism. It is widely used in the food and beverage industries as an acidulant and flavor enhancer .

-

Pharmaceutical Compounds Detection

- Application : Maleate-based compounds are used in the detection and quantification of some pharmaceutical drugs .

- Method : Several published methods that have been applied to detect and quantify some pharmaceutical drugs containing heterocyclic compounds .

- Results : These methods have been used to focus on four drugs: brinzolamide, timolol maleate, flumethasone pivalate, and clioquinol .

-

Maleic Anhydride Production

- Application : Maleic anhydride is a key component to an incredibly diverse group of chemistries and commercial applications .

- Method : The ability of maleic anhydride to achieve such great diversity is a direct result of the maleic anhydride’s industrial complex capacity to develop economical production routes .

- Results : Maleic anhydride, based upon a five-member heterocyclic ring, comprises a double bond at the C3–C4 position and two carbonyl groups, one at the C2 position and the other at the C5 position .

-

Production of D-malate

- Application : D-Malate is an optically active compound which can be used as a synthon in organic synthesis, as a resolving agent and as a ligand in asymmetric catalysis .

- Method : D-Malate can be produced in several ways, but the approach using the lyase maleate hydratase, which catalyzes the hydration of maleate to D-malate, seems to be the most promising approach for commercialization .

- Results : High concentrations (up to 160 g/l) of either maleate or citraconate were converted by malease of P.pseudoalcaligenes into D-malate and D-citramalate, respectively, with yields of more than 99% .

-

Chemical Modification of Starch

- Application : Maleate-based compounds have been used in the chemical modification of starch .

- Method : Fourier transform infrared spectroscopy (FTIR) was used to analyze the structural and chemical composition of samples .

- Results : The modified starch showed characteristic bands of starch at 3304 cm −1 (O–H), corresponding to hydrogen bond stretching vibration; a double band at 3000–2900 cm −1 attributed to C–H stretching; one at 1635 .

Eigenschaften

IUPAC Name |

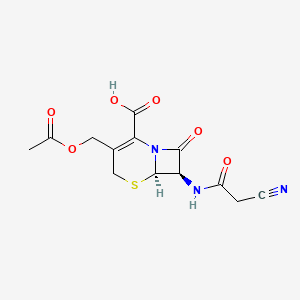

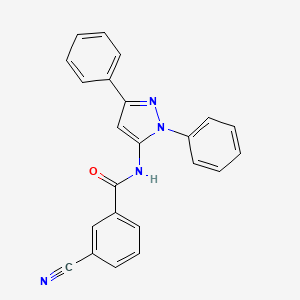

(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAKFASWICGISY-HFNHQGOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904611 | |

| Record name | (-)-Chlorpheniramine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Chlorpheniramine maleate | |

CAS RN |

23095-76-3, 113-92-8 | |

| Record name | (-)-Chlorpheniramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Chlorpheniramine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpheniramine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Chlorpheniramine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORPHENIRAMINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8587JTSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)

![3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1668778.png)